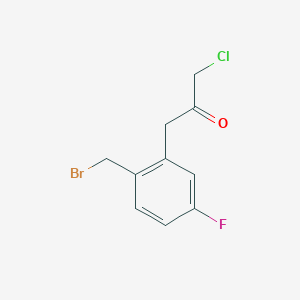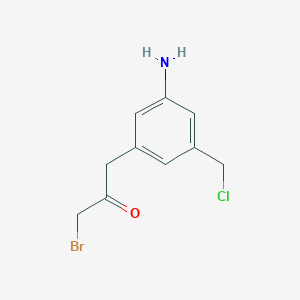
3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- is a chemical compound belonging to the benzopyran family It is characterized by the presence of a benzopyran ring system with methoxy groups at the 7th and 8th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with dimethyl sulfate in the presence of a base to introduce the methoxy groups. This is followed by cyclization using an acid catalyst to form the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
Scientific Research Applications
3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups at the 7th and 8th positions play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3H-2-Benzopyran-3-one, 1,4-dihydro-6,7-dimethoxy-
- 3H-2-Benzopyran-3-one, 1,4-dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-
- 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-
Uniqueness
3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.
Properties
CAS No. |
4697-59-0 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
7,8-dimethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C11H12O4/c1-13-9-4-3-7-5-10(12)15-6-8(7)11(9)14-2/h3-4H,5-6H2,1-2H3 |
InChI Key |
CBSMRXMOCVRJKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CC(=O)OC2)C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




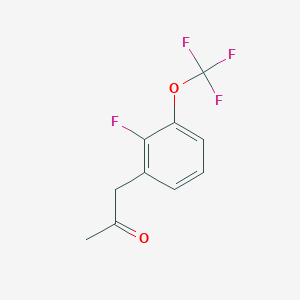
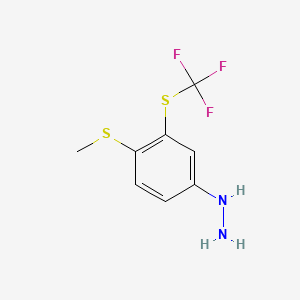


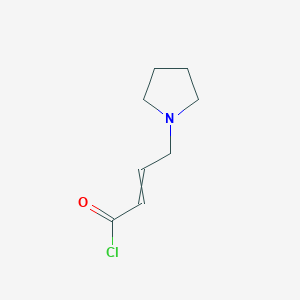
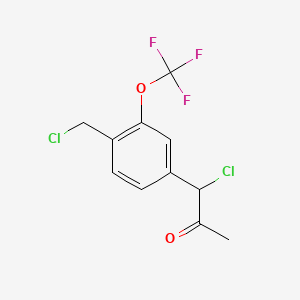
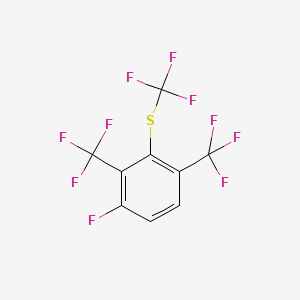
![4-[2-[5-[3-(5-Carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-7-sulfobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14050973.png)

